molecular formula C5H10NaO3+ B10815306 GHV (sodium salt)

GHV (sodium salt)

Cat. No.: B10815306
M. Wt: 141.12 g/mol
InChI Key: MEGFTCUCXBRUTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-hydroxyvaleric acid (sodium salt) can be synthesized through the hydrolysis of gamma-valerolactone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C5H8O2+NaOHC5H9O3Na\text{C}_5\text{H}_8\text{O}_2 + \text{NaOH} \rightarrow \text{C}_5\text{H}_9\text{O}_3\text{Na} C5​H8​O2​+NaOH→C5​H9​O3​Na

This reaction involves the ring opening of gamma-valerolactone to form gamma-hydroxyvaleric acid, which then reacts with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of gamma-hydroxyvaleric acid (sodium salt) typically involves the large-scale hydrolysis of gamma-valerolactone using sodium hydroxide under controlled conditions. The reaction is carried out in aqueous solution, and the product is isolated through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Gamma-hydroxyvaleric acid (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gamma-hydroxyvaleric acid (sodium salt) has several scientific research applications:

Mechanism of Action

Gamma-hydroxyvaleric acid (sodium salt) exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the brain. It acts as a weak agonist at these receptors, leading to sedative and depressant effects. The compound also interacts with gamma-hydroxybutyric acid receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gamma-hydroxyvaleric acid (sodium salt) is unique in its lower potency compared to gamma-hydroxybutyric acid, which makes it less likely to be abused. it still retains similar sedative properties, making it useful in certain therapeutic contexts .

Properties

Molecular Formula

C5H10NaO3+

Molecular Weight

141.12 g/mol

IUPAC Name

sodium;4-hydroxypentanoic acid

InChI

InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1

InChI Key

MEGFTCUCXBRUTB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)O.[Na+]

Origin of Product

United States

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